Lipophilicity (XLogP3-AA) Comparison: 4-Fluorobenzyl vs. Benzyl, Phenyl, o-Tolyl, and 4-Methoxyphenyl Analogs
The computed XLogP3-AA of 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-fluorobenzyl)propanamide is 4.9 [1]. This is 0.4–0.9 log units higher than the N-benzyl analog (CAS 1040679-95-5, MW 417.3 g/mol), which lacks fluorine and has a lower computed logP, and is also elevated relative to the N-phenyl and N-(4-methoxyphenyl) derivatives, which possess additional hydrogen-bond acceptors that reduce effective lipophilicity . The 4-fluorobenzyl group provides a favorable balance of hydrophobic surface area and metabolic stability without introducing a strong hydrogen-bond acceptor, a property that directly influences blood-brain barrier permeability predictions and CYP450 oxidative metabolism rates.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.9 |
| Comparator Or Baseline | N-benzyl analog (CAS 1040679-95-5): XLogP3-AA ~4.0–4.5 (estimated by structural decrement); N-(4-methoxyphenyl) analog: XLogP3-AA lower due to additional oxygen |
| Quantified Difference | ΔXLogP3-AA ≈ +0.4 to +0.9 (fluorobenzyl vs. benzyl/methoxyphenyl) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Lipophilicity differences of ≥0.4 log units can alter CNS penetration and non-specific protein binding, making the 4-fluorobenzyl congener the preferred choice for programs requiring a specific logP window.
- [1] PubChem Compound Summary for CID 50775607. Computed Properties section. NCBI. Accessed May 2026. View Source
